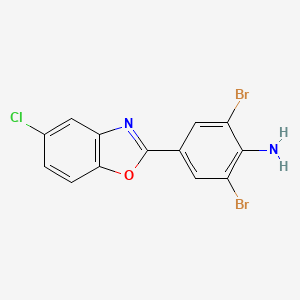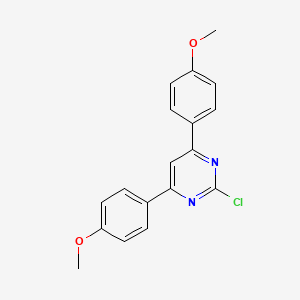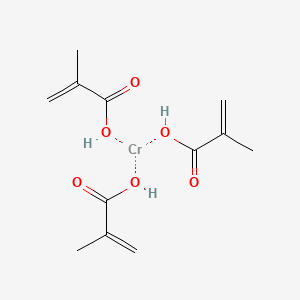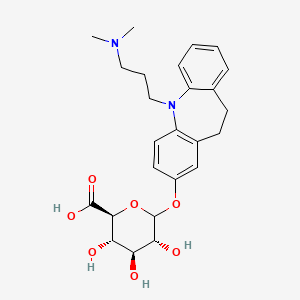
2-deuterio-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deuterio-7H-purin-6-amine is a deuterated analog of adenine, a purine derivative. The compound is characterized by the substitution of a hydrogen atom with a deuterium atom at the second position of the purine ring. This modification can influence the compound’s chemical properties and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-deuterio-7H-purin-6-amine typically involves the deuteration of adenine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve selective deuteration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Deuterio-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Scientific Research Applications
2-Deuterio-7H-purin-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a stable isotope-labeled analog in various chemical studies to investigate reaction mechanisms and pathways.
Biology: It serves as a tool to study the metabolic pathways of purines and their role in cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the synthesis of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 2-deuterio-7H-purin-6-amine involves its interaction with various molecular targets and pathways. The deuterium substitution can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound can act on purine receptors and enzymes involved in purine metabolism, affecting cellular processes such as DNA and RNA synthesis, signal transduction, and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenine: The non-deuterated analog of 2-deuterio-7H-purin-6-amine.
2-Deuterio-adenosine: A deuterated analog of adenosine, another purine derivative.
2-Deuterio-guanine: A deuterated analog of guanine, a purine base found in nucleic acids.
Uniqueness
This compound is unique due to the presence of a deuterium atom, which can enhance the compound’s stability and alter its biological activity. This makes it a valuable tool in research and potential therapeutic applications, offering advantages over its non-deuterated counterparts.
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-deuterio-7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D |
InChI Key |
GFFGJBXGBJISGV-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N=CN2)N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




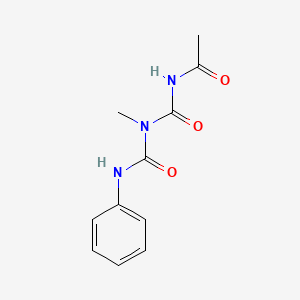
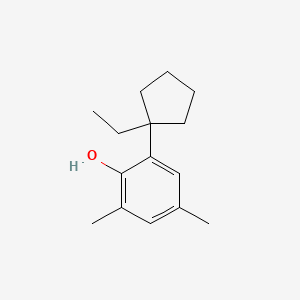
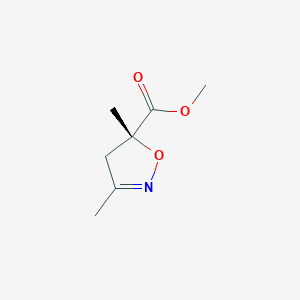
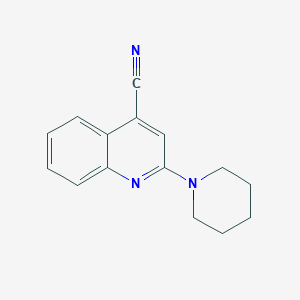
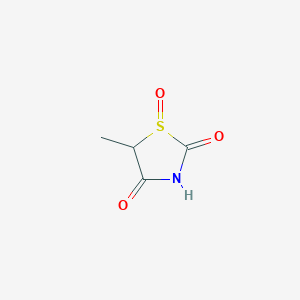
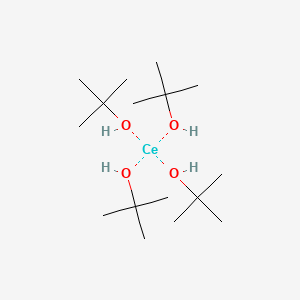
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
